molecular formula C14H27Cl2N3O2 B2988495 N-cyclopropyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride CAS No. 1396875-43-6

N-cyclopropyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride

Cat. No.: B2988495
CAS No.: 1396875-43-6
M. Wt: 340.29
InChI Key: ANZOGHOCEQJCCA-UHFFFAOYSA-N
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Description

“N-cyclopropyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride” is a chemical compound . It is a solid at room temperature . The compound has a molecular weight of 183.25 .


Molecular Structure Analysis

The InChI code for the compound is 1S/C9H17N3O/c13-9(11-8-1-2-8)7-12-5-3-10-4-6-12/h8,10H,1-7H2,(H,11,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical and Chemical Properties Analysis

The compound is a solid at room temperature .

Scientific Research Applications

Chemical and Biological Characteristics

N-cyclopropyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride falls within a broad class of compounds known for their varied chemical structures and biological activities. While the specific compound does not directly appear in the literature, related compounds provide insight into potential applications and characteristics.

Piperazine derivatives, including similar structural frameworks, are widely studied for their pharmacological properties. For instance, cetirizine, a piperazine antihistamine, showcases the therapeutic potential of this class in treating allergic conditions by selectively antagonizing H1 histamine receptors (Arlette, 1991). This example underlines the relevance of piperazine derivatives in medicinal chemistry, particularly in the design of antihistamine drugs.

Bioactive Compounds from Marine Sources

Research into marine actinobacteria, such as Streptomyces sp., has yielded compounds with structures similar to the query compound, demonstrating the potential for discovering new therapeutic agents from natural sources. Compounds isolated from such bacteria have shown cytotoxic activities, suggesting applications in cancer research (Sobolevskaya et al., 2007).

Dual Regulatory Effects on Cytokines

Compounds with structural similarities to the query, particularly those containing piperazine and cyclopropyl groups, have demonstrated the ability to regulate cytokine production. For example, a pyrimidylpiperazine derivative has shown to suppress TNF-alpha production while increasing interleukin-10 release, offering insights into potential anti-inflammatory or immunomodulatory applications (Fukuda et al., 2000).

Antimicrobial and Antifungal Activities

The structural motif of piperazine, often in combination with other functional groups, has been explored for antimicrobial and antifungal properties. Compounds from the actinomycete Kutzneria sp. 744, bearing the piperazine unit, have shown moderate activity against root-rotting fungi, indicating potential agricultural applications (Broberg et al., 2006).

Metabolic Fate and Pharmacokinetics

The study of classic histamine H1 receptor antagonists, which include piperazine derivatives, provides valuable information on their metabolic pathways and pharmacokinetics. Such research can inform the development of new drugs with improved efficacy and reduced side effects (Sharma & Hamelin, 2003).

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H318, H332, H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Properties

IUPAC Name

N-cyclopropyl-2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2.2ClH/c18-13(11-1-2-11)9-16-5-7-17(8-6-16)10-14(19)15-12-3-4-12;;/h11-13,18H,1-10H2,(H,15,19);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZOGHOCEQJCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)CC(=O)NC3CC3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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